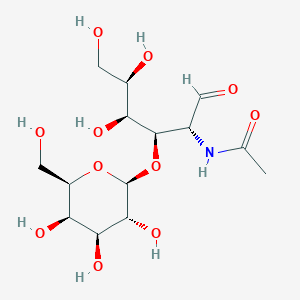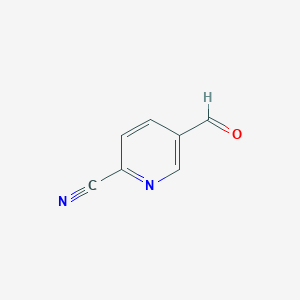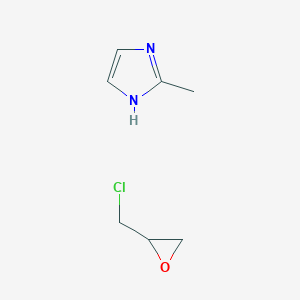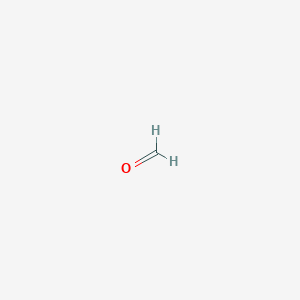
Antígeno de Thomsen-Friedenreich
Descripción general
Descripción
The Thomsen-Friedenreich antigen (TF antigen) is a tumor-associated disaccharide structure, expressed in over 90% of carcinomas. It plays a role in the adhesive properties of tumor cells involved in metastasis. The expression and potential of TF antigen as a target for cancer therapy have been widely studied, indicating its significance in cancer diagnosis and potential treatment strategies (Almogren et al., 2012).
Synthesis Analysis
Chemoenzymatic synthesis approaches have been developed for the TF antigen, highlighting efficient methods to create mono- and di-fluorinated TF antigens and their derivatives. These methodologies underline the flexibility and efficiency of producing TF antigen for research and therapeutic purposes (Yan et al., 2013).
Molecular Structure Analysis
The TF antigen, consisting of the disaccharide galactose-β1,3-N-acetylgalactosamine attached to serine or threonine residues of proteins, has been the focus of structural analyses to understand its role in cancer development, progression, and metastasis. Advanced methods allow the detection and imaging of TF antigen disaccharides with high sensitivity and selectivity, contributing to our understanding of its molecular structure and significance in cancer biology (Li et al., 2014).
Chemical Reactions and Properties
The synthesis of gold nanoparticles bearing the TF disaccharide illustrates the chemical versatility of TF antigen in forming stable, multivalent platforms for potential therapeutic applications. This research demonstrates the antigen's chemical reactivity and its potential in developing novel cancer treatments (Svarovsky et al., 2005).
Physical Properties Analysis
The occurrence of the TF antigen on gut bacteria and its structural confirmation through immunochemical analysis and mass spectrometry highlights its physical properties. Such studies provide insights into the antigen's natural presence and implications for cancer immunosurveillance and vaccine development (Henderson et al., 2011).
Chemical Properties Analysis
Investigations into glycoconjugates comprising N-acyl-modified TF antigens aim to overcome the low immunogenicity of the TF antigen for anticancer vaccine development. These studies underscore the antigen's chemical properties and their manipulation to enhance immunogenicity and therapeutic potential (Sun et al., 2016).
Aplicaciones Científicas De Investigación
Investigación del cáncer
El antígeno TF se presenta en la superficie de la mayoría de los tipos de células cancerosas humanas . Su interacción con la galectina 1 y la galectina 3 conduce a la agregación de células tumorales y promueve la metástasis del cáncer y la apoptosis de las células T en el tejido epitelial . Esto lo convierte en un objetivo clave para la investigación del cáncer.
Desarrollo de vacunas contra el cáncer
El antígeno TF es un objetivo clave para el desarrollo de vacunas contra el cáncer . Sin embargo, la escasa inmunogenicidad del antígeno TF presenta un desafío. Para superar esto, los investigadores han adoptado un diseño de conjugado bivalente que introdujo tanto el antígeno TF como el antígeno Thomsen-nouveau (Tn) en el polisacárido A1 (PS A1) inmunológicamente relevante .
Antígeno onfetal
El antígeno TF actúa como un antígeno onfetal, con baja expresión en tejidos adultos normales pero aumentando a niveles de expresión fetales en hiperplasia o malignidad . Se considera un marcador pan-carcinoma .
Interacción con las galectinas
Como el disacárido TF es un ligando potencial de las galectinas endógenas que se unen a galactosidos, es probable que ocurran interacciones similares entre TF y los miembros de las galectinas endógenas . Estas interacciones pueden afectar la tasa de crecimiento de las células tumorales .
Marcador para el estado de inestabilidad de microsatélites alto
En el cáncer gástrico, se ha encontrado una fuerte asociación entre la expresión del antígeno TF y el estado de inestabilidad de microsatélites alto (MSI-alto) . Esto sugiere que el antígeno TF es un marcador único, específico y sensible para el estado MSI-alto en el cáncer gástrico
Mecanismo De Acción
Target of Action
The Thomsen-Friedenreich antigen (TF-Ag) is a disaccharide that serves as a core 1 structure in O-linked glycosylation . It is present in the body as a part of membrane transport proteins where it is normally masked from the immune system . It is commonly demasked in cancer cells, with it being expressed in up to 90% of carcinomas, making it a potential target for immunotherapy .
Mode of Action
The Thomsen-Friedenreich antibody (TF-Ab) is specifically produced by human immune B cells in response to TF-Ag . Studies have shown that TF-Ab can effectively inhibit metastasis and induce apoptosis in tumor cells . The interaction of TF-Ag with galectin 1 and galectin 3 leads to tumor cell aggregation and promotes cancer metastasis and T-cell apoptosis in epithelial tissue .
Biochemical Pathways
The TF-Ag is a disaccharide, Galβ1-3GalNAcα1-Ser/Thr, that serves as a core 1 structure in O-linked glycosylation . It is derived from its precursor GalNAcα-O-Ser/Thr (Tn-antigen), and serves as a scaffold for longer and more complex mucin-type O-glycan structures . High levels of Tn- and TF-antigen occur in 70–90% of all human carcinomas . They are mostly present on the cell-surface bound glycoprotein mucin-1 (MUC1) and considered as “pancarcinoma antigens” .
Result of Action
The TF-Ag is presented on the surface of most human cancer cell types . Its interaction with galectin 1 and galectin 3 leads to tumor cell aggregation and promotes cancer metastasis and T-cell apoptosis in epithelial tissue . The relative inhibitory potency was increased by a factor of 142 for neo-glycoproteins displaying 10 glycans/protein in contrast to highly decorated inhibitors with only 2-fold increase .
Action Environment
The expression and action of the Thomsen-Friedenreich antigen are influenced by the cellular environment. It is normally masked from the immune system as a part of membrane transport proteins . In the environment of cancer cells, it is commonly demasked, making it a potential target for immunotherapy
Propiedades
IUPAC Name |
N-[(2R,3R,4S,5R)-4,5,6-trihydroxy-1-oxo-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO11/c1-5(19)15-6(2-16)13(9(21)7(20)3-17)26-14-12(24)11(23)10(22)8(4-18)25-14/h2,6-14,17-18,20-24H,3-4H2,1H3,(H,15,19)/t6-,7+,8+,9-,10-,11-,12+,13+,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQYVCMYGCHVMR-AAZUGDAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956926 | |
| Record name | 2-Deoxy-3-O-hexopyranosyl-2-[(1-hydroxyethylidene)amino]hexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3554-90-3 | |
| Record name | Thomsen-friedenreich antigen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003554903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Deoxy-3-O-hexopyranosyl-2-[(1-hydroxyethylidene)amino]hexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[3,4-dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B43236.png)







![1-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B43261.png)


![(alphaR)-2-Chloro-alpha-[[(4-methylphenyl)sulfonyl]oxy]benzeneacetic Acid Methyl Ester](/img/structure/B43267.png)

